(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile
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Overview
Description
(Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes both thiazole and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring and the introduction of the cyanide group. Common reagents used in these reactions include thioamides, aldehydes, and cyanide sources. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a range of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, (Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring and cyanide group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
- (Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl bromide
Uniqueness
Compared to similar compounds, (Z)-N-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H20N4S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2E)-N-(2,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C21H20N4S/c1-13-5-8-18(16(4)9-13)24-25-19(11-22)21-23-20(12-26-21)17-7-6-14(2)15(3)10-17/h5-10,12,24H,1-4H3/b25-19+ |
InChI Key |
FPXHIXKKYDTUAR-NCELDCMTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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